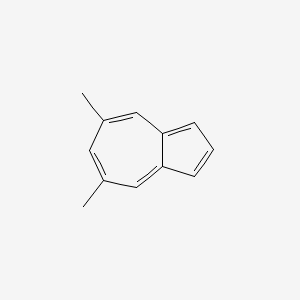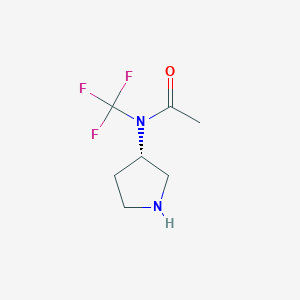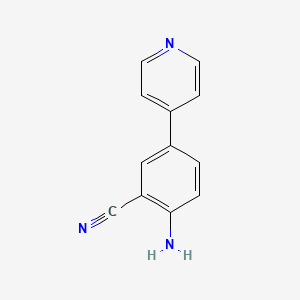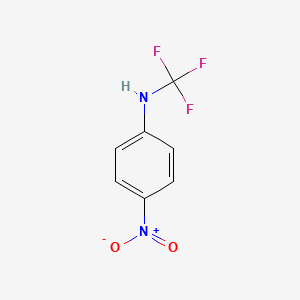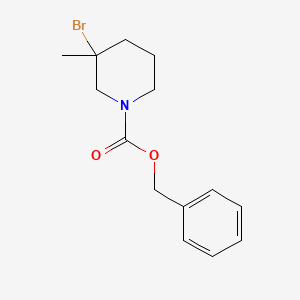
Benzyl 3-bromo-3-methylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-bromo-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C15H20BrNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a benzyl group attached to the nitrogen atom, a bromomethyl group at the 3-position, and a carboxylate ester at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-3-methylpiperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of 3-methylpiperidine with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromomethyl group. The resulting intermediate is then reacted with benzyl chloroformate to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production of the compound with minimal impurities. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
化学反应分析
Types of Reactions: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, which can be further modified.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the ester group to an alcohol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as hydroxymethyl, aminomethyl, or thiomethyl derivatives can be formed.
Oxidation Products: Oxidation can yield products with additional functional groups, such as carboxylic acids or ketones.
Reduction Products: Reduction typically yields the corresponding alcohol derivative.
科学研究应用
Chemistry: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing complex molecules in medicinal chemistry and materials science.
Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features allow for the exploration of interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its role as an intermediate in the synthesis of high-value products highlights its importance in industrial applications.
作用机制
The mechanism of action of Benzyl 3-bromo-3-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. The carboxylate ester can undergo hydrolysis to release the active piperidine derivative, which can further interact with biological targets.
相似化合物的比较
Benzyl 3-chloro-3-methylpiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Benzyl 3-methylpiperidine-1-carboxylate: Lacks the halogen substituent, resulting in different reactivity.
Benzyl 3-bromo-3-ethylpiperidine-1-carboxylate: Contains an ethyl group instead of a methyl group, affecting its steric properties.
Uniqueness: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations. The combination of the benzyl group and the piperidine ring enhances its potential for diverse applications in research and industry.
属性
分子式 |
C14H18BrNO2 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC 名称 |
benzyl 3-bromo-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI 键 |
YESBDNXBIVNGGP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


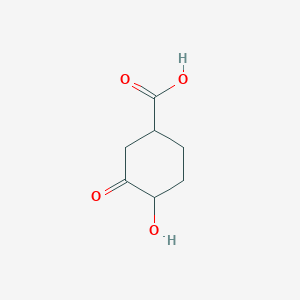


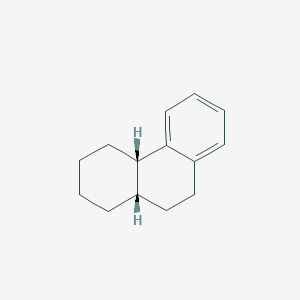
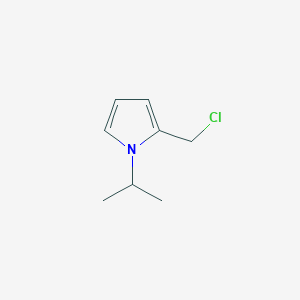

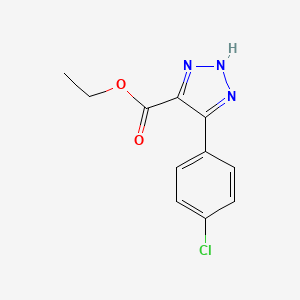
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
